Neutral Red 2gl
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Overview
Description
Neutral Red 2gl, also known as C.I. Acid Red 211, is a basic dye that dyes medium and deep red. It is primarily used for dyeing coarse, worsted wool fabrics, silk, nylon, and vinylon. The compound is also utilized in direct printing on nylon fabric and dyeing cotton or viscose fabric in a neutral dye bath . This compound is a dark red uniform powder that is soluble in water, producing a red-orange aqueous solution .
Preparation Methods
The synthesis of Neutral Red 2gl involves several steps:
Diazotization of 2-amino-4-chlorophenol: This step involves dissolving 2-amino-4-chlorophenol in hydrochloric acid and water, followed by cooling and adding sodium nitrite solution.
Coupling with 1-(m-sulfonylaminophenyl)-3-methyl-5-pyrazolone: The diazonium salt is then coupled with 1-(m-sulfonylaminophenyl)-3-methyl-5-pyrazolone in the presence of soda ash, maintaining the pH between 9 and 10.
Complexation with sodium chromium salicylate: The resulting compound is complexed with sodium chromium salicylate, followed by refluxing and adjusting the pH to form the final product.
Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Neutral Red 2gl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chromophore structure.
Reduction: Reduction reactions can alter the dye’s color properties and solubility.
Substitution: Substitution reactions, particularly involving the amino and hydroxyl groups, can modify the dye’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neutral Red 2gl has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is commonly used for staining living cells, particularly lysosomes, in cell viability assays.
Medicine: This compound is employed in cytotoxicity assays to evaluate the effects of drugs on cell viability.
Industry: The dye is used in textile and leather industries for dyeing fabrics and leather.
Mechanism of Action
Neutral Red 2gl exerts its effects primarily through its ability to bind to cellular components. In biological systems, the dye is taken up by viable cells via active transport and incorporated into lysosomes. The dye’s optical properties change with pH, making it useful as a pH indicator and sensor . The molecular targets include lysosomal membranes and other cellular structures involved in active transport .
Comparison with Similar Compounds
Neutral Red 2gl can be compared with other similar compounds such as:
Neutral Red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride): Used for similar staining purposes but has different solubility and stability properties.
Basic Red 5: Another phenazine dye with similar applications but different chemical structure and properties.
Toluylene Red: Used in similar applications but has distinct optical properties and stability.
This compound is unique due to its specific chromophore structure, which provides distinct optical properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
12239-05-3 |
---|---|
Molecular Formula |
C17H14IN5O4S |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.